

Afuresertib in HR+/HER2- Breast Cancer: A Comparative Analysis of Clinical Trial Results

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Compound of Interest		
Compound Name:	Afuresertib	
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A comprehensive guide for researchers and drug development professionals on the emerging role of the AKT inhibitor **afuresertib** in hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. This report provides a comparative analysis of clinical trial data for **afuresertib** against other targeted therapies, detailing experimental protocols and key performance metrics.

The landscape of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is continually evolving, with a focus on overcoming endocrine resistance. The PI3K/AKT/mTOR signaling pathway is a critical mediator of this resistance, making it a key target for novel therapies. **Afuresertib**, a potent, oral pan-AKT inhibitor, has shown promise in early clinical trials when combined with fulvestrant for patients with advanced or metastatic HR+/HER2- breast cancer who have progressed on prior therapies. This guide provides a detailed comparison of the clinical trial results for **afuresertib** with other targeted agents that inhibit the PI3K/AKT/mTOR pathway, as well as with fulvestrant monotherapy.

Comparative Efficacy of Afuresertib and Alternative Therapies

The following tables summarize the key efficacy and safety data from clinical trials of **afuresertib** and its comparators in patients with HR+/HER2- advanced breast cancer. The patient populations in these trials have nuances, particularly regarding prior treatment and biomarker status, which should be considered when interpreting the data.



Table 1: Efficacy of **Afuresertib** and Comparator Drugs in HR+/HER2- Advanced Breast Cancer

Treatmen t Arm	Clinical Trial	Patient Populatio n	Overall Populatio n PFS (months)	Biomarke r-Altered Populatio n PFS (months)	Overall Populatio n ORR (%)	Biomarke r-Altered Populatio n ORR (%)
Afuresertib + Fulvestrant	Phase Ib (NCT0485 1613)	Pre-treated (including CDK4/6i)	7.5	7.3 (PIK3CA/A KT1/PTEN altered)	28.6	37.5 (PIK3CA/A KT1/PTEN altered)
Capivaserti b + Fulvestrant	CAPItello- 291 (Phase III)	Pre-treated (including CDK4/6i)	7.2	7.3 (AKT pathway altered)	22.9	28.8 (AKT pathway altered)
Alpelisib + Fulvestrant	SOLAR-1 (Phase III)	Post- aromatase inhibitor	5.7	11.0 (PIK3CA- mutated)	Not Reported	Not Reported
Everolimus + Exemestan e	BOLERO-2 (Phase III)	Post-non- steroidal aromatase inhibitor	6.9 (local assessmen t)	Not Applicable	Not Reported	Not Applicable
Fulvestrant Monothera py	Pooled Analysis	Post- CDK4/6i	~3.18	Not Applicable	Not Reported	Not Applicable

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 2: Safety Profile of Afuresertib and Comparator Drugs (Grade ≥3 Adverse Events)



Treatment Arm	Clinical Trial	Most Common Grade ≥3 AEs (%)	Discontinuation due to AEs (%)
Afuresertib + Fulvestrant	Phase Ib (NCT04851613)	Diarrhea, increased WBC, increased creatine phosphokinase, increased ALT/AST, rash. No Grade ≥4 AEs reported.	0
Capivasertib + Fulvestrant	CAPItello-291 (Phase	Rash (12.1), Diarrhea (9.3), Hyperglycemia (2.3)	13.0
Alpelisib + Fulvestrant	SOLAR-1 (Phase III)	Hyperglycemia (36.6), Rash (9.9), Diarrhea (6.7)	25.0
Everolimus + Exemestane	BOLERO-2 (Phase III)	Stomatitis (8), Anemia (6), Dyspnea (4), Hyperglycemia (4), Fatigue (4), Pneumonitis (3)	19

Experimental Protocols

Afuresertib: Phase Ib Study (NCT04851613)

This Phase Ib, single-arm, open-label, global study evaluated the efficacy and safety of **afuresertib** in combination with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer.[1]

- Patient Population: Eligible patients had progressed on 1-2 prior lines of endocrine therapy.
 [1] Prior treatment with a CDK4/6 inhibitor (up to one line) and/or up to one line of chemotherapy was permitted.
- Dosing Regimen: Patients received **afuresertib** 125 mg orally once daily in combination with fulvestrant 500 mg intramuscularly on days 1 and 15 of the first 28-day cycle, and on day 1



of subsequent cycles.[1][2]

- Primary Endpoint: The primary endpoint was the investigator-assessed objective response rate (ORR) based on RECIST 1.1.[1][3]
- Tumor Assessment: Radiographic assessments were performed every 8 weeks for the first 6 cycles and every 12 weeks thereafter.[4]

Comparator: Capivasertib (CAPItello-291)

This Phase III, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of capivasertib plus fulvestrant in patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[5]

- Patient Population: Patients whose disease had recurred or progressed during or after aromatase inhibitor therapy, with or without a CDK4/6 inhibitor, were enrolled.[5]
- Dosing Regimen: Patients were randomized to receive either capivasertib or placebo, in combination with fulvestrant.[5]
- Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the overall patient population and in a population of patients whose tumors had qualifying alterations in the AKT pathway (PIK3CA, AKT1, or PTEN genes).[5]

Comparator: Alpelisib (SOLAR-1)

This Phase III trial evaluated alpelisib in combination with fulvestrant in men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after an aromatase inhibitor.[6]

- Patient Population: Patients were enrolled into a PIK3CA-mutated cohort or a non-mutated cohort based on central tumor tissue assessment.[7]
- Dosing Regimen: Patients were randomized 1:1 to receive either alpelisib (300 mg daily)
 plus fulvestrant or placebo plus fulvestrant.[6]
- Primary Endpoint: The primary endpoint was PFS in the PIK3CA-mutant cohort.



Comparator: Everolimus (BOLERO-2)

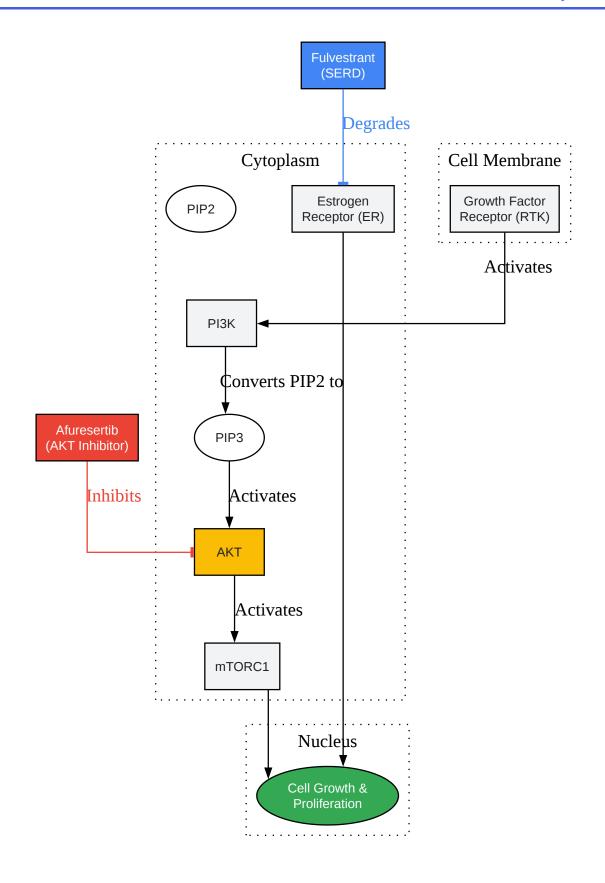
This Phase III, prospective, double-blind, placebo-controlled trial enrolled postmenopausal women with HR+ metastatic breast cancer with disease progression on previous non-steroidal aromatase inhibitor therapy.[8]

- Patient Population: Patients resistant to previous hormonal therapy (letrozole or anastrozole)
 were included.[8]
- Dosing Regimen: Patients were randomized 2:1 to receive everolimus plus exemestane or placebo plus exemestane.[8]
- Primary Endpoint: The primary endpoint was PFS.[9]

Visualizing Mechanisms and Workflows PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell proliferation and survival.[10] In HR+ breast cancer, its aberrant activation is a key mechanism of endocrine resistance.[11] **Afuresertib**, as a pan-AKT inhibitor, directly targets a central node in this pathway.





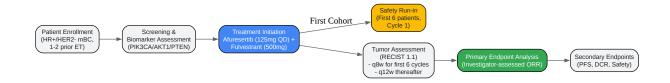
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Caption: PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.



Afuresertib Phase Ib Trial Workflow

The workflow for the NCT04851613 clinical trial, from patient enrollment to data analysis, is outlined below.



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Caption: Workflow of the **Afuresertib** Phase Ib clinical trial (NCT04851613).

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